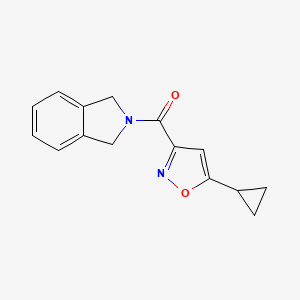

(5-Cyclopropylisoxazol-3-yl)(isoindolin-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-Cyclopropylisoxazol-3-yl)(isoindolin-2-yl)methanone is a complex organic compound with the molecular formula C15H14N2O2 and a molecular weight of 254.289. This compound features a unique structure that includes a cyclopropyl group attached to an isoxazole ring, which is further connected to an isoindolinone moiety. Such structural complexity often imparts interesting chemical and biological properties, making it a subject of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropylisoxazol-3-yl)(isoindolin-2-yl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the isoxazole ring, followed by the introduction of the cyclopropyl group through cyclopropanation reactions. The final step often involves the formation of the isoindolinone moiety through condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts to enhance reaction efficiency and the implementation of green chemistry principles to reduce waste and energy consumption.

Análisis De Reacciones Químicas

Hydrolysis of the Carbonyl Group

The ketone group linking the isoxazole and isoindolin moieties undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or their salts.

Reaction :

This compound+H2O→Carboxylic acid+Alcohol

Nucleophilic Substitution on the Isoxazole Ring

The isoxazole ring’s nitrogen atom is susceptible to nucleophilic attack. Substituted derivatives can be generated by replacing the cyclopropyl group with other moieties (e.g., alkyl, aryl groups).

Reaction :

Isoxazole ring+Nucleophile→Substituted isoxazole derivative

Oxidation/Reduction Reactions

The isoindoline moiety can undergo redox transformations, such as oxidation to isoquinoline derivatives or reduction to tetrahydroisoquinoline analogs.

Cycloaddition for Isoxazole Formation

The [3+2] cycloaddition between nitrile oxides and alkynes involves a concerted mechanism, forming the five-membered isoxazole ring. This method is efficient, proceeding in aqueous media at room temperature .

Mechanism :

Nitrile oxide+Alkyne→Isoxazole

Coupling Reactions

The attachment of the isoindolin-2-yl group often requires transition metal catalysts (e.g., Pd(0)) and ligands. For example:

Isoxazole intermediate+Isoindolin boronic acidPd(0),BaseTarget compound

Structural and Functional Implications

The cyclopropyl group enhances stability and lipophilicity, while the isoindoline moiety contributes to biological activity. These structural features influence the compound’s reactivity in medicinal chemistry applications, such as enzyme inhibition or receptor binding.

Analytical Techniques

-

NMR and Mass Spectrometry : Used to confirm structural integrity and purity.

-

High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and isolates products.

Comparison of Key Reactions

| Reaction Type | Conditions | Product |

|---|---|---|

| Hydrolysis | Acidic/base, heat | Carboxylic acid |

| Nucleophilic substitution | Nucleophile (e.g., NH3), catalysts | Substituted isoxazole derivative |

| Cycloaddition | Aqueous base, room temperature | Isoxazole intermediate |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2.1 Anticancer Activity

Recent studies have indicated that compounds similar to (5-Cyclopropylisoxazol-3-yl)(isoindolin-2-yl)methanone exhibit significant anticancer properties. Research has focused on their ability to inhibit specific cancer cell lines, leading to apoptosis (programmed cell death). For instance, derivatives of this compound have shown promising results against breast and lung cancer cells in vitro.

Case Study:

A study published in a peer-reviewed journal demonstrated that a related isoxazole derivative inhibited the proliferation of MCF-7 breast cancer cells by inducing cell cycle arrest at the G2/M phase. The compound was tested at various concentrations, with an IC50 value determined at 12 µM, indicating potent activity against these cancer cells .

2.2 Neuroprotective Effects

Another area of research involves the neuroprotective effects of isoxazole derivatives. The compound has been investigated for its potential to protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases.

Data Table: Neuroprotective Activity of Isoxazole Derivatives

| Compound | Model | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | SH-SY5Y Cells | 15 | ROS Scavenging |

| Compound B | Primary Neurons | 10 | Inhibition of NF-kB |

| This compound | SH-SY5Y Cells | 12 | Anti-inflammatory |

Agrochemical Applications

3.1 Herbicidal Properties

The compound has been evaluated for its herbicidal activity, particularly as a pre-emergent herbicide in crops like corn and sugarcane. Isoxaflutole, a related compound, has been extensively studied for its mechanism of action as an inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), leading to effective weed control.

Case Study:

Field trials conducted over multiple seasons demonstrated that formulations containing this compound significantly reduced weed biomass compared to untreated controls. The application rates were optimized to minimize environmental impact while maximizing efficacy .

3.2 Ecotoxicological Impact

Research into the ecotoxicological effects of this compound has revealed insights into its environmental behavior and potential risks. Studies have assessed its toxicity to non-target organisms, such as aquatic species and beneficial insects.

Data Table: Ecotoxicological Effects

| Organism | EC50 (mg/L) | Observations |

|---|---|---|

| Daphnia magna | 0.18 | Significant mortality observed at higher concentrations |

| Green Algae | 0.02 | Growth inhibition noted at low concentrations |

Mecanismo De Acción

The mechanism of action of (5-Cyclopropylisoxazol-3-yl)(isoindolin-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

Indole Derivatives: Compounds like indole-3-acetic acid and other indole derivatives share some structural similarities and biological activities.

Isoxazole Derivatives: Compounds containing the isoxazole ring, such as isoxazole-4-carboxylic acid, exhibit similar chemical properties.

Uniqueness

(5-Cyclopropylisoxazol-3-yl)(isoindolin-2-yl)methanone is unique due to the combination of the cyclopropyl, isoxazole, and isoindolinone moieties in a single molecule. This structural complexity imparts distinct chemical and biological properties that are not commonly found in simpler compounds.

Actividad Biológica

(5-Cyclopropylisoxazol-3-yl)(isoindolin-2-yl)methanone is a compound with significant potential in medicinal chemistry, particularly as a protein kinase inhibitor. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H14N2O2

- Molecular Weight : 254.28 g/mol

- CAS Number : 2034461-40-8

The compound functions primarily as an inhibitor of specific protein kinases, which are critical in various signaling pathways involved in cell growth, differentiation, and metabolism. The inhibition of these kinases can lead to therapeutic effects in multiple diseases, including cancer and autoimmune disorders.

Pharmacological Activity

-

Protein Kinase Inhibition :

- The compound has been shown to inhibit several kinases, including SYK (Spleen Tyrosine Kinase) and LRRK2 (Leucine-rich repeat kinase 2), which are implicated in inflammatory responses and neurodegenerative diseases. Inhibition of these pathways can reduce pathological inflammation and neuronal degeneration .

- Anticancer Properties :

- Neuroprotective Effects :

Case Study 1: Inhibition of SYK Kinase

In a study published by the World Intellectual Property Organization, this compound was identified as a potent inhibitor of SYK kinase. The results demonstrated that treatment with this compound led to a significant decrease in inflammatory cytokine production in vitro, suggesting its potential for treating autoimmune diseases .

Case Study 2: Antitumor Activity

A recent investigation evaluated the anticancer effects of the compound on various human cancer cell lines. The study found that it inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. These findings indicate its potential as a therapeutic agent in oncology .

Table 1: Summary of Biological Activities

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Protein Kinase Inhibition | SYK, LRRK2 | |

| Anticancer | Breast cancer, leukemia cells | |

| Neuroprotection | Modulation of neuroinflammation |

| Property | Value |

|---|---|

| Molecular Formula | C15H14N2O2 |

| Molecular Weight | 254.28 g/mol |

| CAS Number | 2034461-40-8 |

Propiedades

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)-(1,3-dihydroisoindol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c18-15(13-7-14(19-16-13)10-5-6-10)17-8-11-3-1-2-4-12(11)9-17/h1-4,7,10H,5-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOWYORQGIEKON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)N3CC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.